5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a thiazole ring, a pyrrolidine ring, and an isoxazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the properties of similar compounds, it can be inferred that the compound might interact with its targets, leading to changes in the biochemical pathways .
Biochemical Pathways
Similar compounds have been found to modulate proinflammatory cytokines and the catecholinergic and serotonergic pathways .
Pharmacokinetics
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of amino acids or through the reduction of pyrrole derivatives.
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Coupling Reactions: The final compound is obtained by coupling the synthesized thiazole, pyrrolidine, and isoxazole intermediates through amide bond formation using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the phenyl, thiazole, and isoxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxylate
- 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxylic acid
- 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.
Biological Activity
5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a phenyl ring, thiazole, pyrrolidine, and isoxazole, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C17H16N4O2S with a molecular weight of 340.4 g/mol. The structure includes several rings that are known for their biological activity:
Component | Structure |
---|---|
Phenyl | Phenyl |
Thiazole | Thiazole |
Pyrrolidine | Pyrrolidine |
Isoxazole | Isoxazole |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Thiazole Ring : Synthesized through the Hantzsch thiazole synthesis.
- Formation of the Pyrrolidine Ring : Achieved via cyclization of amino acids or reduction of pyrrole derivatives.
- Formation of the Isoxazole Ring : Created through 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes.
Biological Activity
Research on this compound has indicated various biological activities, including:
Antimicrobial Activity
Studies have shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. For example, compounds similar to 5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole have been tested against various bacterial strains, demonstrating effective inhibition (IC50 values ranging from 10 to 50 µg/mL) .
Anticancer Potential
The compound has been explored for its anticancer properties, particularly in relation to breast cancer cell lines. In vitro studies indicated that it can induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial disruption and caspase activation .
Anti-inflammatory Effects
Preliminary research suggests that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture models .
Case Studies
A notable study involved the evaluation of isoxazole derivatives in a series of cancer models. The results indicated that specific modifications to the isoxazole structure enhanced cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, showcasing the importance of structure-activity relationships (SAR) in drug design .
Comparative Analysis
When compared to similar compounds, such as other thiazole and pyrrolidine derivatives, this compound demonstrates unique properties due to its specific functional groups. The following table summarizes its activity compared to other derivatives:
Compound Name | Antimicrobial Activity (IC50) | Anticancer Activity | Anti-inflammatory Activity |
---|---|---|---|
Compound A | 15 µg/mL | Moderate | Yes |
Compound B | 25 µg/mL | High | No |
5-phenyl-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)isoxazole | 10 µg/mL | High | Yes |
Properties
IUPAC Name |
5-phenyl-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S/c22-16(14-10-15(23-20-14)12-4-2-1-3-5-12)19-13-6-8-21(11-13)17-18-7-9-24-17/h1-5,7,9-10,13H,6,8,11H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKBYXLQJAJLKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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